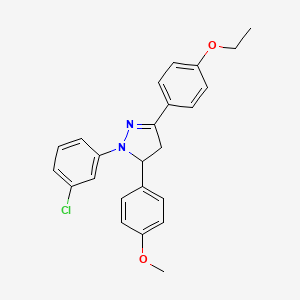
1-(2-naphthylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.
Wirkmechanismus
The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437.
Synthesemethoden
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.
Eigenschaften
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYMXSBAPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)